molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0

alpha-Hydroxytriazolam

Cat. No. B1219643
CAS RN: 37115-45-0
M. Wt: 359.2 g/mol
InChI Key: BHUYWUDMVCLHND-UHFFFAOYSA-N
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Description

Alpha-Hydroxytriazolam is a major urinary and blood metabolite of the benzodiazepine, triazolam, a pharmaceutical used to treat severe insomnia . It is a member of the benzodiazepines and has similar sedative, sleep-inducing, and anti-anxiety effects to traditional triazolam . It appears as a white crystalline powder, insoluble in water but soluble in organic solvents .


Molecular Structure Analysis

The molecular formula of alpha-Hydroxytriazolam is C17H12Cl2N4O . The InChI string representation of its structure is InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12 (7-10)17 (11-3-1-2-4-13 (11)19)20-8-15-21-22-16 (9-24)23 (14)15/h1-7,24H,8-9H2 . The canonical SMILES representation is C1C2=NN=C (N2C3=C (C=C (C=C3)Cl)C (=N1)C4=CC=CC=C4Cl)CO .


Physical And Chemical Properties Analysis

Alpha-Hydroxytriazolam is a white crystalline powder . It is insoluble in water but soluble in organic solvents . The molecular weight is 359.2 g/mol .

Relevant Papers

Several papers were found that may be relevant to alpha-Hydroxytriazolam. One paper discusses the urinary excretion profiles of alpha-Hydroxytriazolam following a single dose of triazolam . Another paper reviews the pharmacological properties and therapeutic efficacy of triazolam . A third paper discusses the urinary excretion profiles of two major triazolam metabolites, including alpha-Hydroxytriazolam . These papers may provide further insights into the properties and effects of alpha-Hydroxytriazolam.

Scientific Research Applications

Clinical Toxicology

Scientific Field

Clinical Toxicology

Application Summary

Alpha-Hydroxytriazolam is utilized in clinical toxicology to identify the presence of triazolam, a benzodiazepine used to treat severe insomnia. It serves as a biomarker for the ingestion of triazolam, aiding in the diagnosis of drug overdose or monitoring for compliance .

Methods of Application

The compound is detected using advanced techniques like Liquid Chromatography/Mass Spectrometry (LC/MS) or Gas Chromatography/Mass Spectrometry (GC/MS), which provide high specificity and sensitivity .

Results and Outcomes

The use of alpha-Hydroxytriazolam in toxicological screening has led to accurate identification of triazolam ingestion, with results corroborated by patient-reported data and clinical observations.

Forensic Analysis

Scientific Field

Forensic Science

Application Summary

In forensic analysis, alpha-Hydroxytriazolam is crucial for post-mortem examinations and legal investigations to determine the cause of death or to detect drug abuse .

Methods of Application

Forensic labs employ LC/MS or GC/MS to analyze biological samples such as blood or urine for the presence of alpha-Hydroxytriazolam, indicating triazolam usage .

Results and Outcomes

The detection of alpha-Hydroxytriazolam has been instrumental in numerous legal cases, providing concrete evidence of benzodiazepine use.

Urine Drug Testing

Scientific Field

Clinical Diagnostics

Application Summary

Alpha-Hydroxytriazolam is a key metabolite tested in urine drug screenings to monitor patients for adherence to prescribed benzodiazepine regimens or to detect illicit use .

Methods of Application

Urine samples are analyzed using LC/MS or GC/MS, which can accurately quantify the concentration of alpha-Hydroxytriazolam and other metabolites .

Results and Outcomes

The application has improved the management of benzodiazepine therapy, ensuring patient safety and treatment efficacy.

Pharmaceutical Research

Scientific Field

Pharmacology

Application Summary

Research on alpha-Hydroxytriazolam contributes to understanding the pharmacokinetics and metabolism of triazolam, leading to better drug design and therapy optimization .

Methods of Application

Studies involve administering triazolam to subjects and subsequently measuring alpha-Hydroxytriazolam levels using LC/MS or GC/MS to track metabolic pathways .

Results and Outcomes

This research has yielded insights into the metabolic rate and pathways of triazolam, influencing dosing guidelines and therapeutic approaches.

Clinical Research Laboratory Screening

Scientific Field

Clinical Research

Application Summary

Alpha-Hydroxytriazolam is included in the panel of drugs and metabolites screened in clinical research labs to assess the efficacy of various therapeutic interventions .

Methods of Application

A rapid LC/Time-of-Flight (TOF) MS method is used for analytical screening, which is more efficient than traditional immunoassay-based techniques .

Results and Outcomes

The LC/TOF MS method has shown to improve data quality and reduce operational costs, with the added benefit of creatinine quantification for specimen validity .

Specimen Validity Assessment

Scientific Field

Clinical Laboratory Science

Application Summary

In specimen validity testing, alpha-Hydroxytriazolam is measured to ensure the integrity of biological samples used in drug testing and clinical trials .

Methods of Application

LC/TOF MS is employed to quantify alpha-Hydroxytriazolam alongside creatinine levels, providing a comprehensive assessment of specimen validity .

Results and Outcomes

The integration of alpha-Hydroxytriazolam measurement in specimen validity tests has enhanced the reliability of clinical and toxicological screenings.

These applications demonstrate the versatility of alpha-Hydroxytriazolam in various scientific fields, contributing significantly to research and diagnostics. The detailed methodologies and outcomes highlight the compound’s importance in advancing scientific understanding and improving clinical practices.

Analytical Screening in Clinical Research Labs

Application Summary

Alpha-Hydroxytriazolam is part of a comprehensive panel used for analytical screening of drugs in clinical research labs. It helps in improving data quality and reducing the reliance on immunoassay techniques .

Methods of Application

A rapid Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF MS) method is employed, which includes alpha-Hydroxytriazolam among 84 drugs and metabolites for screening .

Results and Outcomes

The LC/TOF MS method has shown to be effective in reducing incorrect presumptive results, thereby decreasing additional testing and operational costs .

Pharmacokinetic Studies

Scientific Field

Pharmacokinetics

Application Summary

Alpha-Hydroxytriazolam is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of triazolam .

Methods of Application

Subjects are administered triazolam, and biological samples are collected at various intervals to measure the levels of alpha-Hydroxytriazolam using LC/MS or GC/MS .

Results and Outcomes

These studies provide valuable data on the time course of triazolam’s therapeutic action and its metabolic conversion to alpha-Hydroxytriazolam .

Drug Interaction Research

Scientific Field

Pharmacodynamics

Application Summary

Research on drug interactions involving alpha-Hydroxytriazolam helps in predicting and managing potential adverse effects when triazolam is co-administered with other medications .

Methods of Application

In vitro and in vivo studies are conducted where alpha-Hydroxytriazolam levels are measured after the co-administration of triazolam with other drugs .

Results and Outcomes

The findings assist in adjusting triazolam dosages to avoid harmful interactions and optimize therapeutic regimens .

Development of Reference Standards

Scientific Field

Analytical Chemistry

Application Summary

Alpha-Hydroxytriazolam is used to develop certified reference materials for calibrating instruments and validating analytical methods in various scientific studies .

Methods of Application

Standard solutions of alpha-Hydroxytriazolam are prepared and used to ensure the accuracy and precision of analytical instruments like LC/MS and GC/MS .

Results and Outcomes

The use of alpha-Hydroxytriazolam as a reference standard has contributed to the standardization of analytical procedures and quality control in laboratories .

Therapeutic Drug Monitoring

Scientific Field

Clinical Pharmacology

Application Summary

Alpha-Hydroxytriazolam is measured in therapeutic drug monitoring to assess the plasma levels of triazolam, ensuring optimal dosing and patient safety .

Methods of Application

Blood samples are analyzed using LC/MS or GC/MS to determine the concentration of alpha-Hydroxytriazolam, reflecting the active drug levels .

Results and Outcomes

Monitoring has led to personalized dosing schedules that minimize side effects and maximize the therapeutic benefits of triazolam .

Environmental Toxicology

Scientific Field

Environmental Science

Application Summary

Alpha-Hydroxytriazolam is studied in environmental toxicology to assess the impact of pharmaceuticals on aquatic ecosystems and wastewater treatment processes .

Methods of Application

Environmental samples are tested for the presence of alpha-Hydroxytriazolam using sensitive analytical techniques to track the environmental fate of triazolam .

Results and Outcomes

The research provides insights into the persistence and biodegradation of benzodiazepines in the environment, informing pollution control strategies .

properties

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958284
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxytriazolam

CAS RN

37115-45-0
Record name alpha-Hydroxytriazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Hydroxytriazolam
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HYDROXYTRIAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An amount of 72 ml of 48% aqueous hydrobromic acid is added to 20° to a solution of 9.7 g of 1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 90 ml of glacial acetic acid. The reaction mixture is stirred for 55 minutes; it is then neutralised with 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase is separated, washed with water, dried over sodium sulphate and concentrated by evaporation. Crystallisation of the residue from ethyl acetate/petroleum ether yields 6-(o-chlorophenyl)-8-chloro-4 h-s-triazolo[4,3-a] [1,4]benzodiazepine-1-methanol, M.P. 235°-237°.
Quantity
72 mL
Type
reactant
Reaction Step One
Name
1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,3-dihydro-7-chloro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione (9.63 g., 0.03 mole) and hydroxy-acetic acid hydrazide (6.66 g.) in n-butyl alcohol (300 ml.) is refluxed for about 15 hours with a slow stream of nitrogen bubbling through the reaction mixture for the first hour. The mixture is then cooled and concentrated in vacuo and the resulting residue is suspended in water, treated with a little ether and crystallized. The solid is collected by filtration and dried in vacuo. Recrystallization of this material from methylene chloride-methanol gives 8-chloro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in three crops: 4.96 g. of melting point 239°-241° C., 1.58 g. of melting point 236°-239° C., and 0.365 g. of melting point 232°-236° C. The analytical sample has a melting point of 239.5°-241° C. Anal. calcd. for C17H12Cl2N4O: C, 56.84; H, 3.37; Cl, 19.74; N, 15.60. Found: C, 56.27; H, 3.28; Cl, 19.75; N, 15.55. Preparation 2 8-Chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha-Hydroxytriazolam
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Citations

For This Compound
94
Citations
RN Pan, CC Lin, PW Huang, CH Hsiong… - … of Chromatography B, 2008 - Elsevier
… A sensitive and selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for the determination of triazolam and its metabolites, alpha-hydroxytriazolam (α-…
Number of citations: 13 www.sciencedirect.com
RN Pan, CH Hsiong, PW Huang… - Journal of analytical …, 2011 - academic.oup.com
… Urinary excretion profiles of two major triazolam metabolites, alpha-hydroxytriazolam and 4… Distribution of triazolam and alpha-hydroxytriazolam in a fatal intoxication case. J. Anal. …
Number of citations: 4 academic.oup.com
M Terada, T Shinozuka, C Hasegawa, E Tanaka… - Forensic Science …, 2013 - Elsevier
… and alpha-hydroxytriazolam were quantified in the urine sample by GC/MS–SIM. The concentrations of 2-oxoquazepam, 3-hydroxy-2-oxoquazepam and alpha-hydroxytriazolam in the …
Number of citations: 5 www.sciencedirect.com
DJ Crouch, MH Slawson - Benzodiazepines and GHB: Detection and …, 2001 - Springer
The benzodiazepines discussed in this chapter are alprazolam, lorazepam, midazolam, and triazolam. They are all prescription medications that are used as anti-anxiety agents, …
Number of citations: 1 link.springer.com
SK Gupta, EH Ellinwood, AM Nikaido… - Pharmaceutical …, 1990 - Springer
… to two major hydroxylated metabolites (alpha-hydroxytriazolam and 4-hydroxytriazolam) that are rapidly glucuronidated and excreted in urine (22). Alpha—hydroxytriazolam (AHT) has …
Number of citations: 20 link.springer.com
T Kudo, T Toda, T Ushiki, K Ohi, N Ikarashi, W Ochiai… - Xenobiotica, 2010 - Taylor & Francis
… , alpha-hydroxytriazolam and triazolam was 0.458 μM, 0.434 μM and 0.005 mg ml −1 , respectively, and the retention times for 4-hydroxytriazolam, alpha-hydroxytriazolam and triazolam …
Number of citations: 26 www.tandfonline.com
B Levine, A Grieshaber, J Pestaner, KA Moore… - J Anal …, 2002 - docseducation.com
… Triazolam and alpha-hydroxytriazolam were quantitated in the specimens received. The medical examiner ruled that the cause of death was triazolam intoxication and the manner of …
Number of citations: 2 www.docseducation.com
S Babić, J Barišić, D Stipaničev, S Repec… - Science of the Total …, 2018 - Elsevier
… Some of the OCs that have also largely contributed to the higher OC load were (in alphabetical order): alpha-hydroxytriazolam (hypnotic), citalopram (antidepressant), diaveridin (…
Number of citations: 38 www.sciencedirect.com
LM Hesse, Y Sakai, D Vishnuvardhan… - Journal of pharmacy …, 2003 - Wiley Online Library
… HPLC analysis of alpha-hydroxytriazolam … Peak height ratios of alpha-hydroxytriazolam and internal standard phena… The retention times of phenacetin and alpha-hydroxytriazolam were …
Number of citations: 42 onlinelibrary.wiley.com
D Flanagan - Journal of Oral Implantology, 2004 - meridian.allenpress.com
… Initially it is converted to an active compound, alpha-hydroxytriazolam, but this is rapidly conjugated with glucuronic acid, disallowing appreciable accumulation of this active metabolite.…
Number of citations: 17 meridian.allenpress.com

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